

PBRM1 bromodomain function in chromatin remodeling

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An In-depth Technical Guide on the Core Function of PBRM1 Bromodomains in Chromatin Remodeling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex.^{[1][2][3]} Unique among human proteins, PBRM1 contains six tandem bromodomains (BDs), specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.^{[1][4]} This multivalent binding capacity positions PBRM1 as the primary nucleosome recognition subunit of the PBAF complex, guiding its enzymatic activity to specific genomic loci.^[1] Mutations in PBRM1 are frequently observed in various cancers, most notably in approximately 40% of clear cell renal cell carcinomas (ccRCC), highlighting its significance in maintaining genomic integrity and regulating gene expression.^{[1][2][5]} This guide provides a detailed examination of the PBRM1 bromodomains, their function in chromatin remodeling, their role in disease, and the experimental methodologies used for their study.

The PBRM1 Bromodomains: Structure and Core Function

PBRM1 is a defining component of the PBAF complex, one of the three main mammalian SWI/SNF chromatin remodeling complexes.^{[2][6]} Its structure includes not only the six bromodomains but also two bromo-adjacent homology (BAH) domains and a high mobility group (HMG) DNA-binding domain.^{[2][7]} However, the tandem array of six bromodomains is its most distinctive feature, enabling a nuanced and cooperative interaction with chromatin.

Bromodomains as "Readers" of Acetyl-Lysine

Bromodomains are evolutionarily conserved protein interaction modules that function as "readers" of post-translational modifications, specifically recognizing ϵ -N-acetylated lysine residues.^{[1][3]} This interaction is mediated by a hydrophobic pocket formed by a four-helix bundle within the bromodomain structure.^[1] By binding to acetylated histones, PBRM1 tethers the entire PBAF complex to specific sites on chromatin, which are often associated with active transcription.^{[1][2]}

Binding Specificity and Cooperative Action

While PBRM1 has six bromodomains, they do not contribute equally to chromatin binding. Research has identified a hierarchy and cooperative effect among them:

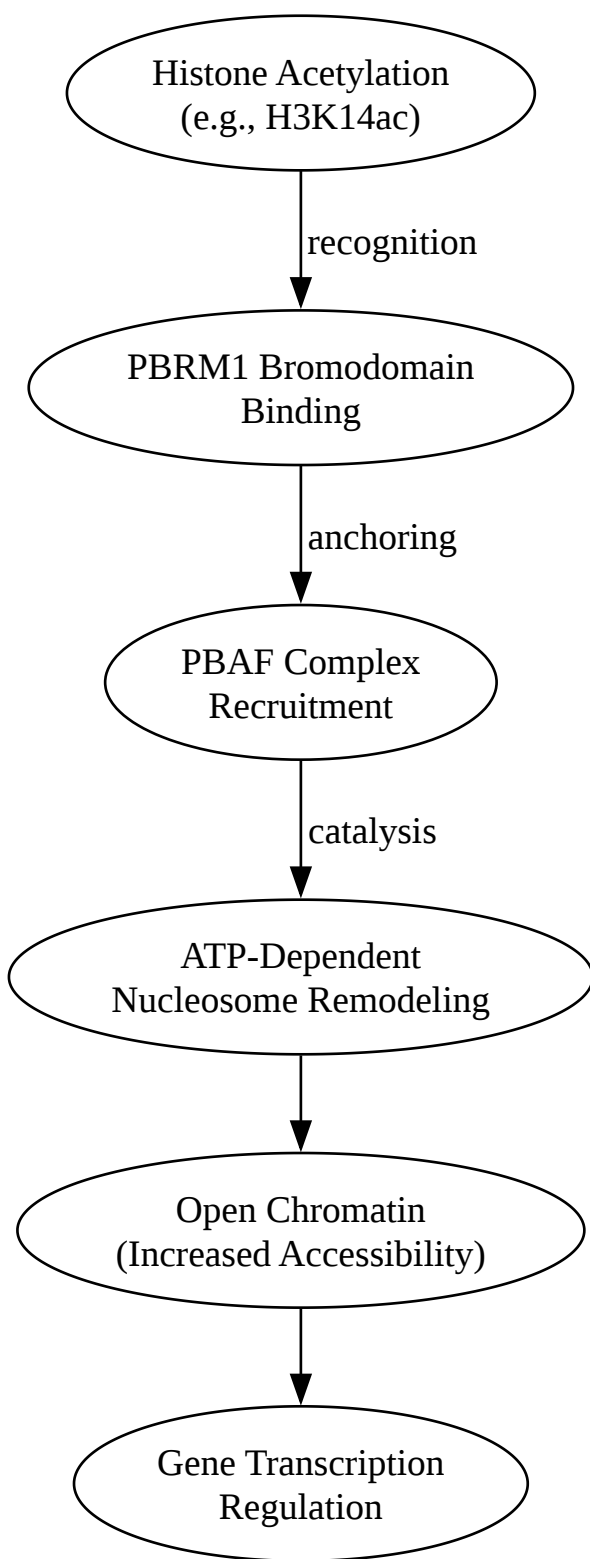
- **Primary Binding Domains:** Bromodomain 2 (BD2) and Bromodomain 4 (BD4) are the principal mediators of interaction with acetylated histones.^{[1][8][9]} BD2 shows a strong and specific preference for histone H3 acetylated at lysine 14 (H3K14ac).^{[2][10][11]}
- **Collaborative Binding:** The bromodomains work in concert to achieve high-affinity binding. Studies have shown that BD2, BD4, and BD5 collaborate to create a stable interaction with H3K14ac, which is critical for tethering PBRM1 to chromatin.^{[10][11]} Neighboring domains can modulate these interactions; for instance, BD1 and BD5 enhance the binding mediated by BD2 and BD4, respectively, while BD3 may have an attenuating effect.^[8]
- **Non-Canonical Interactions:** Beyond histones, PBRM1 bromodomains engage with other molecules. BD2 and BD4 have been shown to selectively bind double-stranded RNA, an interaction that enhances their association with H3K14ac peptides.^{[7][12]} Furthermore, BD4 can act as a reader for acetylated non-histone proteins, such as p53 acetylated at lysine 382 (p53 K382Ac), thereby linking the PBAF complex to p53-mediated transcriptional regulation and tumor suppression.^[13]

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PBRM1's Role in Chromatin Remodeling and Gene Regulation

The primary function of the PBRM1 bromodomains is to guide the PBAF complex to specific genomic locations. Once recruited, the ATPase subunit of the complex (SMARCA4/BRG1) utilizes the energy from ATP hydrolysis to remodel nucleosomes. This remodeling can involve sliding, evicting, or altering the composition of nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[3]

Loss of PBRM1 function disrupts this targeting mechanism. In PBRM1-deficient cells, the remaining PBAF complex can be mislocalized to aberrant genomic loci, such as distal enhancers.[14] This retargeting can lead to the inappropriate activation of pro-tumorigenic signaling pathways, including the NF- κ B pathway in the context of ccRCC.[14] PBRM1 also plays a crucial role in maintaining the integrity of centromeres and pericentromeres, and its absence can lead to centromere fragility and genomic instability.[15][16][17]



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PBRM1 in Disease and as a Drug Development

Target

The high frequency of inactivating mutations in PBRM1, particularly in ccRCC, underscores its role as a critical tumor suppressor.^{[2][18]} However, the role of PBRM1 is context-dependent. In some malignancies, such as prostate cancer, PBRM1 may function as a tumor promoter, contributing to migratory and immunosuppressive phenotypes.^{[19][20][21]}

This dual role makes PBRM1 a compelling, albeit complex, therapeutic target. The development of small molecule inhibitors that specifically target the PBRM1 bromodomains is an active area of research.^[3] The therapeutic rationale is to disrupt the aberrant chromatin targeting of the PBAF complex in cancer cells. Selective chemical probes are crucial for elucidating the precise contributions of PBRM1 to cancer pathogenesis and for exploring its potential in combination with other therapies, such as immunotherapy.^{[19][20]}

Quantitative Data Summary

The development of selective PBRM1 inhibitors requires robust quantitative assessment of their binding affinity and selectivity. Isothermal titration calorimetry (ITC) is a standard method for determining the dissociation constant (K_d) of these interactions.

Table 1: Binding Affinities (K_d) of Selected Inhibitors for PBRM1 Bromodomains

Compound	Target Bromodomain	Kd (μM)	Selectivity Notes	Reference
Compound 7	PBRM1-BD2	0.7	Also binds PBRM1-BD5 (0.35 μM) and SMARCA4 (5.0 μM).	[19]
Compound 8	PBRM1-BD2	6.9	More selective; also binds PBRM1-BD5 (3.3 μM) with no detectable binding to SMARCA4.	[19]
Compound 11	PBRM1-BD2	9.3	Also binds PBRM1-BD5 (10.1 μM) and SMARCA4 (69 μM).	[19]

| Fragment Hit | PBRM1-BD2 | 45 | Initial hit from fragment screening with weaker affinity. |[19]
[20] |

Data synthesized from studies focused on developing selective PBRM1 chemical probes.

Key Experimental Protocols

Studying the function of PBRM1 bromodomains involves a variety of biochemical and genomic techniques. Below are detailed methodologies for three key experimental approaches.

Bromodomain-Histone Peptide Binding Assay (AlphaScreen)

This protocol describes a competitive binding assay to quantify the interaction between a PBRM1 bromodomain and an acetylated histone peptide, and to measure the inhibitory

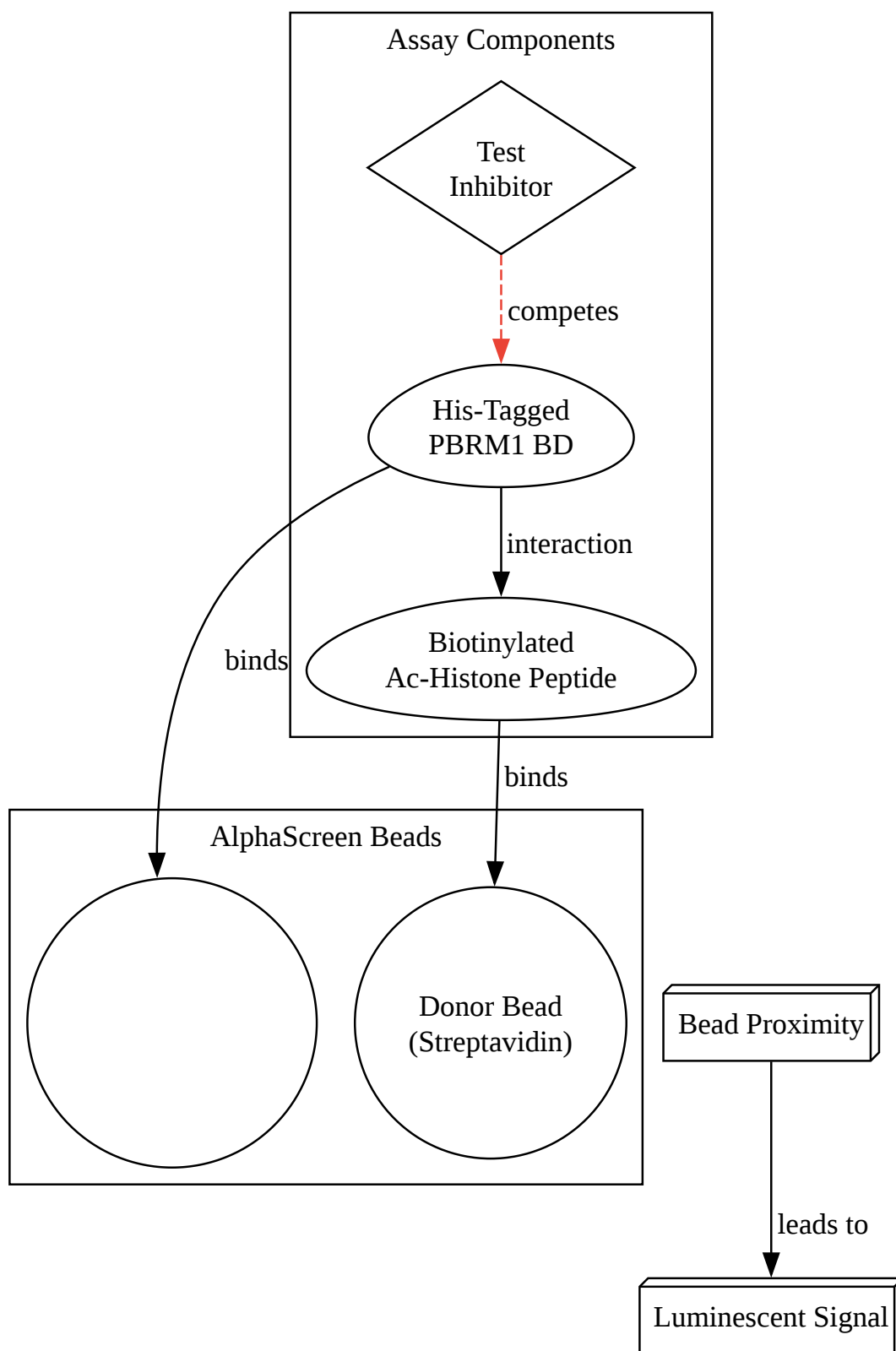
potential of small molecules.[19][22]

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) uses donor and acceptor beads that generate a signal when brought into close proximity. A His-tagged bromodomain is captured by a Nickel Chelate acceptor bead, and a biotinylated acetylated histone peptide is captured by a Streptavidin donor bead. Their interaction produces a signal, which is diminished in the presence of a competing inhibitor.[22]

Methodology:

- **Reagent Preparation:**
 - Dilute His-tagged PBRM1 bromodomain protein (e.g., PBRM1-BD2), biotinylated histone peptide (e.g., Biotin-H3K14ac), and test compounds to their working concentrations in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
- **Plate Setup:**
 - In a 384-well microplate, add the test compound at various concentrations. Include DMSO-only wells as a negative control (100% binding) and a known potent inhibitor as a positive control.
- **Binding Reaction:**
 - Add the His-tagged bromodomain protein and the biotinylated peptide to each well.
 - Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
- **Bead Addition:**
 - In a low-light environment, add a mixture of Streptavidin-coated donor beads and Nickel Chelate-coated acceptor beads to each well.
- **Signal Detection:**
 - Incubate the plate in the dark at room temperature for an additional 60 minutes to allow the beads to bind to the protein-peptide complexes.

- Read the plate using an AlphaScreen-capable plate reader.
- Data Analysis:
 - Normalize the data to the DMSO and positive controls.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.



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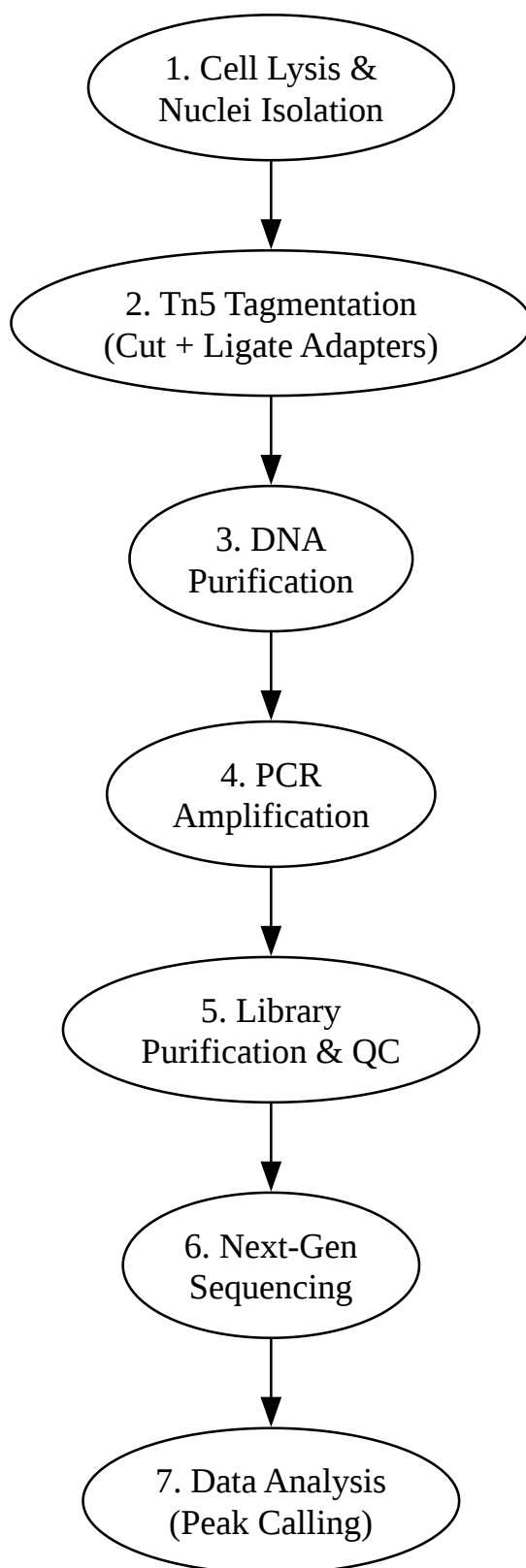
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a powerful method for mapping genome-wide chromatin accessibility.^[23] It uses a hyperactive Tn5 transposase to preferentially fragment and tag open chromatin regions with sequencing adapters.^[24]

Methodology:

- Cell Preparation & Lysis:
 - Harvest 50,000 to 100,000 cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in a cold lysis buffer (e.g., containing NP-40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear membrane intact.
 - Immediately centrifuge at low speed to pellet the nuclei.
- Transposition (Tagmentation):
 - Resuspend the isolated nuclei in the transposition reaction buffer containing the hyperactive Tn5 transposase.
 - Incubate the reaction at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut DNA in accessible regions and ligate sequencing adapters to the ends.
- DNA Purification:
 - Stop the reaction and purify the tagmented DNA using a column-based purification kit (e.g., Qiagen MinElute).
- Library Amplification:
 - Amplify the purified DNA using PCR with indexed primers. Use a minimal number of cycles (typically 8-12) to avoid amplification bias.
- Library Purification and Quality Control:

- Purify the amplified library, typically using AMPure XP beads, to remove primers and small fragments.
- Assess the quality and concentration of the library using a Bioanalyzer and qPCR. A successful ATAC-seq library will show a characteristic nucleosome phasing pattern.
- Sequencing and Data Analysis:
 - Sequence the libraries using a next-generation sequencing platform (e.g., Illumina).
 - Align the reads to a reference genome. Call peaks of read enrichment, which correspond to regions of open chromatin. Downstream analysis can include identifying transcription factor footprints and differential accessibility between conditions.



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Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as PBRM1.

Methodology:

- Cross-linking:
 - Treat living cells with formaldehyde to cross-link proteins to DNA, preserving in vivo interactions. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing:
 - Lyse the cells and isolate the nuclei.
 - Shear the chromatin into fragments of 200-600 bp, typically using sonication or enzymatic digestion (e.g., MNase).
- Immunoprecipitation (IP):
 - Incubate the sheared chromatin overnight with an antibody specific to the target protein (e.g., anti-PBRM1). An IgG control IP should be run in parallel.
 - Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washing and Elution:
 - Perform a series of stringent washes to remove non-specifically bound chromatin.
 - Elute the complexes from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by heating at 65°C.
 - Treat with RNase A and Proteinase K to remove RNA and proteins.

- Purify the ChIP DNA.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the purified ChIP DNA by performing end-repair, A-tailing, and adapter ligation.
 - Amplify the library via PCR.
 - Sequence the library on a next-generation sequencing platform.
- Data Analysis:
 - Align sequenced reads to a reference genome.
 - Use a peak-calling algorithm to identify regions of significant enrichment in the PBRM1 IP sample compared to the input or IgG control.

Conclusion

The six bromodomains of PBRM1 are central to its function as the targeting subunit of the PBAF chromatin remodeling complex. Through specific and cooperative interactions with acetylated histones and other molecules, they direct the complex to precise genomic locations, playing a pivotal role in gene regulation, genome stability, and cellular homeostasis. The frequent mutation of PBRM1 in cancer has established it as a key tumor suppressor and a high-priority target for therapeutic intervention. Continued research using advanced biochemical and genomic techniques will further unravel the complexities of PBRM1 function and aid in the development of novel cancer therapies.

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